molecular formula C11H12FN3 B1441576 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine CAS No. 1354957-77-9

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine

Cat. No.: B1441576
CAS No.: 1354957-77-9
M. Wt: 205.23 g/mol
InChI Key: XTPXCQGSYYHOKN-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine (CAS 1354957-77-9) is a high-purity organic compound with a molecular formula of C11H12FN3 and a molecular weight of 205.23 g/mol . This chemical features a pyrazole ring, a five-membered heterocycle known for its wide spectrum of biological activities . Pyrazole derivatives are recognized in scientific literature as potent medicinal scaffolds, exhibiting properties including anti-microbial, anti-inflammatory, anti-cancer, and anti-viral activities, among others . The presence of the fluorophenyl group and the ethanamine side chain in its structure makes it a valuable intermediate for researchers in medicinal chemistry. This compound is primarily used in pharmaceutical research and development as a key building block for the synthesis of more complex molecules. Its structure aligns with that of numerous biologically active compounds, allowing scientists to explore new therapeutic agents and study structure-activity relationships (SAR) . Researchers can leverage this chemical to generate new leads with high efficacy. The product is typically supplied as a liquid and should be stored at room temperature . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Handle with appropriate precautions; please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-9-1-3-11(4-2-9)15-8-6-10(14-15)5-7-13/h1-4,6,8H,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPXCQGSYYHOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 4-fluorophenyl-substituted pyrazol-5-amine precursors

One reported route starts from commercially available 4-(4-fluorophenyl)-1H-pyrazol-5-amine. This intermediate is subjected to alkylation or condensation reactions to introduce the ethanamine side chain:

  • The pyrazol-5-amine reacts with diethyl malonate in the presence of sodium ethoxide to form a diester intermediate.
  • This intermediate is then converted to a dichloride derivative.
  • Selective nucleophilic substitution of one chloride with an amine source introduces the ethan-1-amine moiety.
  • Protection and deprotection steps (e.g., BOC-protection of amines) are employed to facilitate further functionalization or purification.

This method has been used in the synthesis of related pyrazolopyrimidine derivatives bearing 4-fluorophenyl groups, demonstrating the utility of this approach for preparing 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine analogues.

Condensation and Cyclization Approaches

Another approach involves condensation of substituted phenylhydrazines with appropriate β-ketoesters or β-diketones to form the pyrazole ring:

  • 4-Fluorophenylhydrazine is condensed with a β-ketoester bearing a protected aminoethyl side chain.
  • Cyclization under acidic or basic conditions yields the pyrazole ring with the 4-fluorophenyl substituent at N-1.
  • Subsequent deprotection and reduction steps yield the target ethanamine functional group at the 3-position.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Notes
1 Condensation 4-Fluorophenylhydrazine + β-ketoester Acid/base catalysis
2 Alkylation/Nucleophilic substitution Diethyl malonate, NaOEt; then amine substitution Formation of diester and dichloride intermediates
3 Protection BOC anhydride or equivalent Protect amine for cross-coupling
4 Suzuki Coupling Pd catalyst, aryl boronic acid, base Coupling to introduce 4-fluorophenyl
5 Hydrogenation/Deprotection Pd/C, H2; acid/base Final amine formation

Yields reported for these steps vary depending on substrate purity and reaction optimization but generally range from moderate to good (50-85%) for each step.

Research Findings and Optimization Notes

  • The 4-fluorophenyl substituent enhances biological activity, likely by increasing metabolic stability and binding affinity.
  • Attempts to perform Suzuki coupling on unprotected amines failed, indicating the necessity of amine protection for successful cross-coupling.
  • Steric hindrance and electronic effects of substituents influence reaction efficiency and product activity.
  • Selective substitution at the 3-position of the pyrazole ring is critical to maintain the desired biological properties.

Summary Table of Preparation Routes

Methodology Starting Material Key Reactions Advantages Limitations
Pyrazol-5-amine alkylation 4-(4-fluorophenyl)-1H-pyrazol-5-amine Alkylation, substitution, protection Straightforward, commercially available precursors Requires protection steps for amines
Condensation-cyclization 4-Fluorophenylhydrazine + β-ketoester Condensation, cyclization Classical, versatile Multi-step, moderate yields
Suzuki cross-coupling BOC-protected pyrazol intermediates Pd-catalyzed coupling Late-stage functionalization Sensitive to amine protection

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound is being investigated as a pharmacophore for developing new therapeutic agents, particularly targeting neurological disorders and inflammatory conditions. Its structural features allow it to interact with specific biological targets, potentially leading to novel treatments. For instance, research has indicated that compounds with similar pyrazole structures exhibit significant activity against various enzymes and receptors involved in these conditions .

Case Study: Neurological Disorders
In studies focusing on neuroprotective effects, derivatives of pyrazole compounds have shown promise in modulating neurotransmitter systems, which could be beneficial in treating diseases such as Alzheimer's and Parkinson's. Experimental results have demonstrated that modifications to the pyrazole ring can enhance binding affinity to neuronal receptors.

Biology

Enzyme Inhibition
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine is utilized in biochemical assays to study enzyme inhibition mechanisms. Its ability to mimic natural substrates allows researchers to investigate its effects on enzyme activity, providing insights into metabolic pathways and potential therapeutic interventions .

Receptor Binding Studies
The compound's structural similarity to biologically active molecules makes it a candidate for receptor binding studies. Research has shown that it can effectively compete with ligands for binding sites on various receptors, which is crucial for understanding drug-receptor interactions .

Material Science

Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics and photonics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Studies have indicated that incorporating such compounds can enhance the efficiency and stability of electronic devices .

Industry

Synthesis of Advanced Materials
In industrial applications, 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine serves as an intermediate in the synthesis of agrochemicals and other advanced materials. Its versatility allows for modifications that can lead to the development of specialized products tailored for specific agricultural needs .

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related pyrazole-amine derivatives, emphasizing differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
2-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine C₁₁H₁₂FN₃ 4-Fluorophenyl (1-position), ethylamine (3-position) Not explicitly reported; inferred kinase/modulator potential
Avapritinib C₂₆H₂₈FN₉ 4-Fluorophenyl, pyrrolotriazinyl-piperazine-pyrimidine Inhibits KIT/PDGFRα kinases; used in gastrointestinal stromal tumors
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine C₁₆H₁₄FN₃ 4-Fluorophenyl (1-position), p-tolyl (4-position) No explicit activity data; structural analog for SAR studies
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 3-Chloro-4-fluorobenzyl (1-position) Potential scaffold for antimicrobial/anticancer agents
2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine C₈H₁₅N₃ Isopropyl (1-position), ethylamine (3-position) Hydrophobicity-enhanced; possible CNS activity

Structural and Electronic Differences

  • Substituent Position : The target compound’s 4-fluorophenyl group at the pyrazole 1-position contrasts with Avapritinib’s extended triazinyl-piperazine-pyrimidine moiety, which enhances kinase binding . The 4-p-tolyl group in the analog from introduces steric bulk and lipophilicity compared to the ethylamine chain in the target compound.
  • In contrast, the 3-chloro-4-fluorobenzyl substituent () combines halogenated effects for improved target affinity .
  • Amine Functionality : The primary amine in the target compound may facilitate hydrogen bonding with biological targets, whereas secondary or tertiary amines in analogs (e.g., Avapritinib) could alter pharmacokinetics .

Key Research Findings

Fluorophenyl Substitution: The 4-fluorophenyl group enhances metabolic stability and target affinity compared to non-halogenated analogs, as seen in Avapritinib’s clinical success .

Amine Chain Flexibility : Ethylamine side chains (target compound) improve solubility relative to bulkier substituents (e.g., p-tolyl in ), critical for bioavailability .

Crystallographic Insights : Isostructural compounds () adopt planar conformations, facilitating interactions with flat binding pockets in enzymes or receptors .

Biological Activity

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine is a compound characterized by a pyrazole ring and an ethanamine side chain, making it a subject of interest in medicinal chemistry and biological research. Its unique structure allows for potential interactions with various biological targets, leading to diverse pharmacological effects.

  • Chemical Formula: C₁₁H₁₂FN₃
  • Molecular Weight: 205.23 g/mol
  • CAS Number: 1354957-77-9
  • IUPAC Name: 2-[1-(4-fluorophenyl)pyrazol-3-yl]ethanamine
  • SMILES Notation: C1=CC(=CC=C1N2C=CC(=N2)CCN)F

The biological activity of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure enables it to bind effectively to active sites, which can modulate enzymatic activity or receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity:
Studies have shown that 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine possesses significant antibacterial and antifungal properties. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.01 mg/mL
Escherichia coli0.02 mg/mL
Candida albicans0.03 mg/mL

Enzyme Inhibition:
The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Antibacterial Activity:
    A comprehensive study evaluated the antibacterial effects of various pyrazole derivatives, including 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics such as levofloxacin .
  • Antifungal Efficacy:
    In another study focusing on antifungal properties, the compound was shown to disrupt biofilm formation in Candida species, highlighting its potential application in treating fungal infections resistant to conventional therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-(4-Fluorophenyl)ethan-1-amineLacks pyrazole ringModerate antibacterial activity
1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amineSimilar pyrazole structure with different substituentsEnhanced anti-inflammatory effects

Q & A

Advanced Research Question

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine for kinase inhibition).
  • Dose-response analysis : Use IC50_{50} values to assess potency. For antimicrobial studies, follow CLSI guidelines for MIC determination .
  • Cellular uptake : Measure permeability via Caco-2 assays or HPLC-MS quantification in cell lysates.

How can computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., GPCRs). Input crystal structure coordinates (e.g., PDB ID 4XYZ) for accurate binding pocket modeling.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding and hydrophobic interactions .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Keep in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C.
  • Decomposition prevention : Avoid prolonged exposure to moisture or acidic/basic conditions. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Advanced Research Question

  • Substituent variation : Replace the 4-fluorophenyl group with electron-deficient (e.g., 4-CF3_3) or bulky (e.g., naphthyl) groups to enhance target affinity.
  • Amine modification : Introduce methyl or acetyl groups to the ethanamine chain to alter solubility and metabolic stability.
  • In vivo validation : Test analogs in rodent models for pharmacokinetics (e.g., oral bioavailability, half-life) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine

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